

N-Mal-N-bis(PEG2-NHS ester): A Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: N-Mal-N-bis(PEG2-NHS ester)

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, experimental protocols, and applications of **N-Mal-N-bis(PEG2-NHS ester)**, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug development.

Core Compound Data

N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene glycol (PEG) derivative featuring a terminal maleimide group and two terminal N-hydroxysuccinimide (NHS) esters. This unique architecture allows for the sequential or simultaneous conjugation of molecules bearing thiol and amine functionalities, respectively.

Property	Value	Source(s)
Chemical Formula	C29H38N4O15	[1][2][3][4][5][6]
Molecular Weight	~682.64 g/mol	[1][3][7]
CAS Number	2182601-73-4	[1][2][4][6][7]

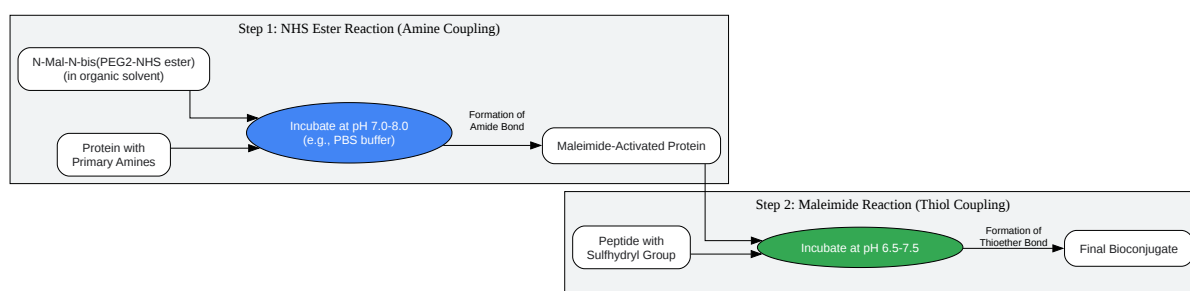
Reaction Specificity and Applications

The strategic placement of reactive groups makes **N-Mal-N-bis(PEG2-NHS ester)** a versatile tool in the construction of complex biomolecules. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2] Conversely, the NHS esters readily react with primary amines (-NH₂), such as those on lysine residues or the N-terminus of proteins, to form stable amide bonds.[1][2]

This dual reactivity is particularly advantageous in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic agent can be linked to an antibody, and in the development of PROTACs (Proteolysis Targeting Chimeras), which bring a target protein and an E3 ubiquitin ligase into proximity.[5]

Experimental Workflow: Two-Step Bioconjugation

The following diagram illustrates a typical two-step experimental workflow for conjugating two distinct molecules (e.g., a protein with available amines and a peptide with a free thiol) using **N-Mal-N-bis(PEG2-NHS ester)**.



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A two-step bioconjugation workflow using **N-Mal-N-bis(PEG2-NHS ester)**.

Detailed Experimental Protocols

The following protocols provide a general framework for the two-step conjugation process. Optimization may be required based on the specific molecules being conjugated.

Materials

- **N-Mal-N-bis(PEG2-NHS ester)**
- Amine-containing molecule (Protein-NH₂)
- Thiol-containing molecule (Molecule-SH)
- Anhydrous organic solvent (e.g., DMSO or DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
- Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine
- Desalting columns

Protocol 1: Activation of Amine-Containing Molecule with N-Mal-N-bis(PEG2-NHS ester)

- Preparation of Reagents:
 - Equilibrate the vial of **N-Mal-N-bis(PEG2-NHS ester)** to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.
 - Prepare the amine-containing protein in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- NHS Ester Reaction:

- Add a 10- to 50-fold molar excess of the **N-Mal-N-bis(PEG2-NHS ester)** stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to maintain protein stability.
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal reaction time may need to be determined empirically.
- Removal of Excess Crosslinker:
 - Remove the unreacted **N-Mal-N-bis(PEG2-NHS ester)** using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the unreacted NHS esters from interfering with the subsequent reaction.

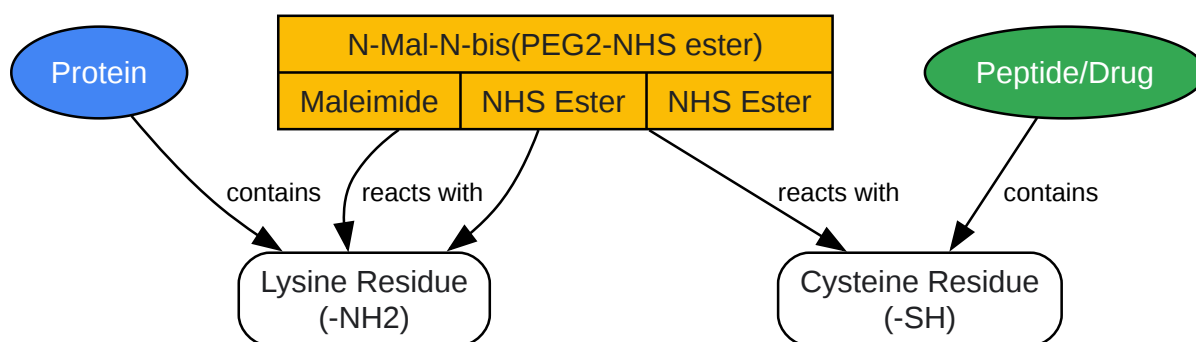
Protocol 2: Conjugation of the Maleimide-Activated Molecule with a Thiol-Containing Molecule

- Preparation of Thiol-Containing Molecule:
 - Dissolve the thiol-containing molecule in the Reaction Buffer. If the molecule has disulfide bonds that need to be reduced to generate free thiols, pre-treat it with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
- Maleimide Reaction:
 - Combine the maleimide-activated protein (from Protocol 1, step 3) with the thiol-containing molecule. A slight molar excess of the thiol-containing molecule may be used to ensure complete reaction with the maleimide groups.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-thiol coupling.
- Quenching and Purification:
 - (Optional) To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β -mercaptoethanol can be added.

- Purify the final conjugate using methods appropriate for the specific application, such as size exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted components.

Logical Relationship of Reactive Moieties

The following diagram illustrates the logical relationship between the functional groups of the crosslinker and their target biomolecules.



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Reactivity of **N-Mal-N-bis(PEG2-NHS ester)** functional groups.

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